molecular formula C11H9N5OS B304719 5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one

5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B304719
M. Wt: 259.29 g/mol
InChI Key: LYVZYYFODMEYBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including pharmacology, biochemistry, and medicinal chemistry. This compound is also referred to as 4-thioxo-1,2,3,4,6,7-hexahydro-5H-pyrazolo[3,4-d]pyrimidin-5-amine and has a molecular formula of C12H10N6S.

Mechanism of Action

The mechanism of action of 5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one is not fully understood. However, research has shown that it inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It also inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
Research has shown that 5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one has various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It also induces apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has been found to have antioxidant properties, reducing oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One advantage of using 5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one in lab experiments is its potential as a new drug candidate. Its anti-inflammatory, analgesic, and antitumor properties make it a promising compound for drug development. However, its limitations include its low solubility in water and its potential toxicity, which requires further investigation.

Future Directions

There are several future directions for research on 5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one. One direction is to investigate its potential as a new drug candidate for the treatment of inflammatory diseases and cancer. Another direction is to explore its mechanism of action in more detail, particularly its interaction with COX-2 and topoisomerase II. Additionally, further research is needed to investigate its potential toxicity and to develop methods for improving its solubility in water.
Conclusion
In conclusion, 5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that has potential applications in various fields, including pharmacology, biochemistry, and medicinal chemistry. Its anti-inflammatory, analgesic, and antitumor properties make it a promising candidate for drug development. However, further research is needed to investigate its mechanism of action, potential toxicity, and solubility in water.

Synthesis Methods

The synthesis of 5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one is achieved through the reaction of 5-amino-1-phenylpyrazole-4-carboxylic acid with thiosemicarbazide in the presence of a suitable catalyst. The resulting product is then treated with acetic anhydride to produce the final compound.

Scientific Research Applications

Research on 5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one has shown its potential applications in various fields. In pharmacology, this compound has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In addition, it has been shown to have antitumor activity, making it a potential candidate for cancer treatment.

properties

Product Name

5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one

Molecular Formula

C11H9N5OS

Molecular Weight

259.29 g/mol

IUPAC Name

5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C11H9N5OS/c12-15-10(17)8-6-13-16(9(8)14-11(15)18)7-4-2-1-3-5-7/h1-6,13H,12H2

InChI Key

LYVZYYFODMEYBK-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C3=NC(=S)N(C(=O)C3=CN2)N

SMILES

C1=CC=C(C=C1)N2C3=NC(=S)N(C(=O)C3=CN2)N

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC(=S)N(C(=O)C3=CN2)N

Origin of Product

United States

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